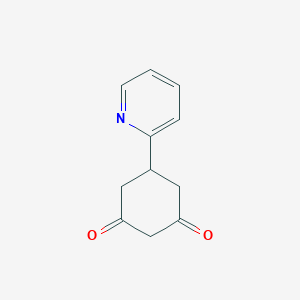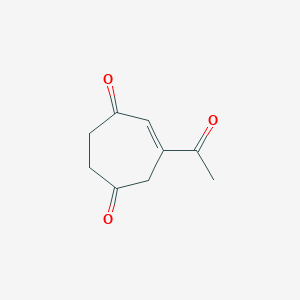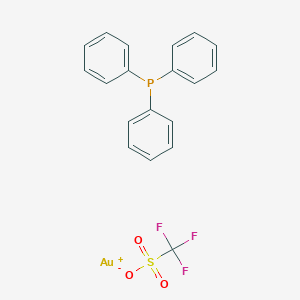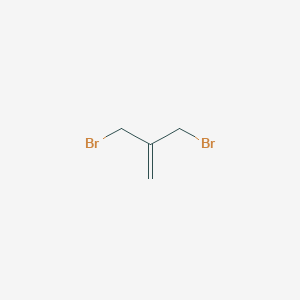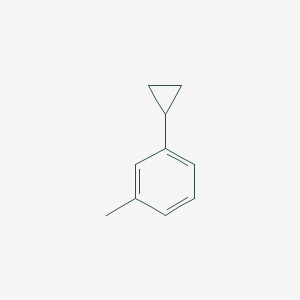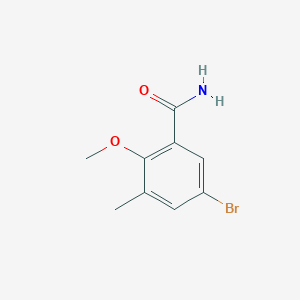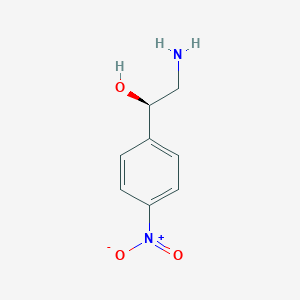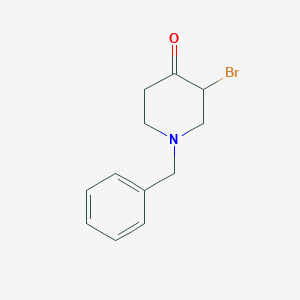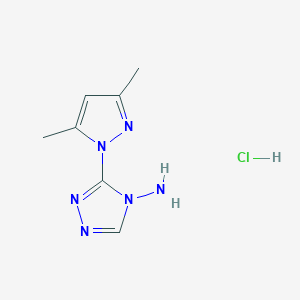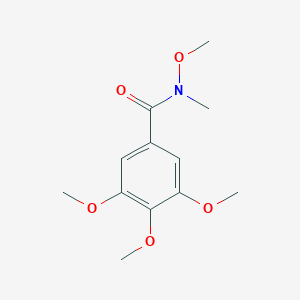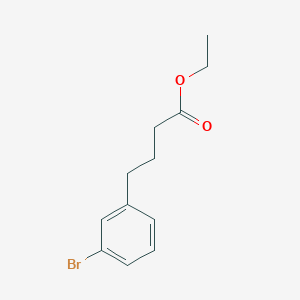
Ethyl 4-(3-bromophenyl)butanoate
Descripción general
Descripción
Ethyl 4-(3-bromophenyl)butanoate, also known as ethyl 4-bromo-3-phenylbutanoate, is a chemical compound that belongs to the ester family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-bromophenyl)butanoate is not fully understood. However, it is believed that this compound can act as a nucleophile in various reactions, such as nucleophilic substitution and nucleophilic addition reactions. Additionally, Ethyl 4-(3-bromophenyl)butanoate can undergo ester hydrolysis in the presence of a strong base or acid, leading to the formation of the corresponding carboxylic acid and alcohol.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl 4-(3-bromophenyl)butanoate have not been extensively studied. However, it is known that this compound can undergo metabolic transformation in the liver, leading to the formation of various metabolites. Additionally, Ethyl 4-(3-bromophenyl)butanoate has been shown to exhibit low toxicity in various in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 4-(3-bromophenyl)butanoate is its ease of synthesis and availability. Additionally, this compound can be used as a versatile building block in various organic synthesis reactions. However, one of the limitations of Ethyl 4-(3-bromophenyl)butanoate is its low solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-(3-bromophenyl)butanoate. One potential area of research is the development of new synthetic methodologies that utilize this compound as a building block. Additionally, the use of Ethyl 4-(3-bromophenyl)butanoate in the synthesis of functional materials, such as polymers and liquid crystals, could be explored further. Finally, the biochemical and physiological effects of Ethyl 4-(3-bromophenyl)butanoate could be studied in more detail to gain a better understanding of its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-bromophenyl)butanoate has been extensively studied for its potential applications in organic synthesis. This compound can be used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. Additionally, Ethyl 4-(3-bromophenyl)butanoate has been used as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials, such as polymers and liquid crystals.
Propiedades
Número CAS |
176088-58-7 |
|---|---|
Nombre del producto |
Ethyl 4-(3-bromophenyl)butanoate |
Fórmula molecular |
C12H15BrO2 |
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
ethyl 4-(3-bromophenyl)butanoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3 |
Clave InChI |
ILEHSWZBPMQZEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)Br |
SMILES canónico |
CCOC(=O)CCCC1=CC(=CC=C1)Br |
Sinónimos |
Benzenebutanoic acid, 3-broMo-, ethyl ester |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)
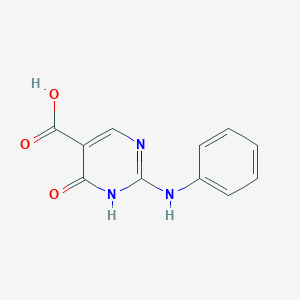
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)
